Cas no 5228-50-2 (1-(8-methoxy-4,4-dimethyl-1-thioxo-1,4-dihydro-5H-[1,2]dithiolo[3,4-c]quinolin-5-yl)-2-phenylethanone)

1-(8-methoxy-4,4-dimethyl-1-thioxo-1,4-dihydro-5H-[1,2]dithiolo[3,4-c]quinolin-5-yl)-2-phenylethanone structure
5228-50-2 structure
Product Name:1-(8-methoxy-4,4-dimethyl-1-thioxo-1,4-dihydro-5H-[1,2]dithiolo[3,4-c]quinolin-5-yl)-2-phenylethanone
CAS-nummer:5228-50-2
MF:C9H9N3O2
MW:191.186661481857
CID:1580397
PubChem ID:11127095
Update Time:2025-04-21

1-(8-methoxy-4,4-dimethyl-1-thioxo-1,4-dihydro-5H-[1,2]dithiolo[3,4-c]quinolin-5-yl)-2-phenylethanone Chemische en fysische eigenschappen

Naam en identificatie

    • 1-(8-methoxy-4,4-dimethyl-1-thioxo-1,4-dihydro-5H-[1,2]dithiolo[3,4-c]quinolin-5-yl)-2-phenylethanone
    • Ethanone, 1-(1,4-dihydro-8-methoxy-4,4-dimethyl-1-thioxo-5H-[1,2]dithiolo[3,4-c]quinolin-5-yl)-2-phenyl-
    • 1-(8-methoxy-4,4-dimethyl-1-sulfanylidenedithiolo[3,4-c]quinolin-5-yl)-2-phenylethanone
    • 2-ethyl-5-nitro-2H-indazole
    • 2H-Indazole, 2-ethyl-5-nitro-
    • SCHEMBL18638439
    • DB-409643
    • BS-32517
    • 5228-50-2
    • 2-Ethyl-5-nitroindazole
    • Inchi: 1S/C9H9N3O2/c1-2-11-6-7-5-8(12(13)14)3-4-9(7)10-11/h3-6H,2H2,1H3
    • InChI-sleutel: USHQCKGUIXULLT-UHFFFAOYSA-N
    • LACHT: [O-][N+](C1C=CC2C(C=1)=CN(CC)N=2)=O

Berekende eigenschappen

  • Exacte massa: 413.05797
  • Monoisotopische massa: 413.057791
  • Aantal isotopen atomen: 0
  • Aantal waterstofbonddonors: 0
  • Aantal waterstofbondacceptatoren: 5
  • Zware atoomtelling: 27
  • Aantal draaibare bindingen: 3
  • Complexiteit: 654
  • Aantal covalent gebonden eenheden: 1
  • Gedefinieerd atoomstereocentrumaantal: 0
  • Ongedefinieerd atoomstereocentrumaantal: 0
  • Gedefinieerd stereocenter aantal obligaties: 0
  • Ongedefinieerd stereocenter aantal bindingen: 0
  • Topologisch pooloppervlak: 112
  • Oppervlakte lading: 0
  • XLogP3: 1.7

Experimentele eigenschappen

  • Dichtheid: 1.4
  • Kookpunt: 673.3°C at 760 mmHg
  • Vlampunt: 361°C
  • Brekindex: 1.728
  • PSA: 29.54
  • LogboekP: 3.9

1-(8-methoxy-4,4-dimethyl-1-thioxo-1,4-dihydro-5H-[1,2]dithiolo[3,4-c]quinolin-5-yl)-2-phenylethanone Prijsmeer >>

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